4-Methoxy-4-piperidinecarbonitrile

Lipophilicity Drug-likeness ADME

Sourcing 4,4-disubstituted piperidine scaffolds with balanced polarity and CNS drug-like properties often forces teams to accept building blocks that introduce metabolic liabilities or unfavorable HBD counts. 4-Methoxy-4-piperidinecarbonitrile resolves this bottleneck as a gem-disubstituted intermediate with a single HBD, TPSA of 45.1 Ų, and XLogP3 of -0.2-parameters that align with BBB penetration guidelines and oral absorption windows. Its methoxy group resists Phase II conjugation, eliminating a common metabolic soft spot. - Ideal for GPCR, ion channel, and kinase target libraries where CNS exposure is critical. - Supplied with full analytical QC; shipped ambient from temperature-controlled stock.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B8231730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-4-piperidinecarbonitrile
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)C#N
InChIInChI=1S/C7H12N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
InChIKeyNBWMIYQWSBWXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-4-piperidinecarbonitrile: Gem-Disubstituted Intermediate


4-Methoxy-4-piperidinecarbonitrile (CAS 1082040-34-3) is a gem-disubstituted piperidine derivative bearing both a methoxy group and a nitrile group at the 4-position [1]. With a molecular formula of C₇H₁₂N₂O and a molecular weight of 140.18 g/mol, this compound serves as a versatile intermediate for constructing 4,4-disubstituted piperidine scaffolds, a privileged motif in numerous pharmaceutical agents targeting GPCRs, ion channels, and kinases [2]. The combination of a hydrogen-bond-accepting methoxy group and a linear nitrile—capable of participating in dipole interactions and acting as a bioisostere for carbonyl or halide moieties—distinguishes this intermediate from simple 4-unsubstituted or 4-alkyl piperidine counterparts [1].

4-Methoxy-4-piperidinecarbonitrile: Unique vs. Hydroxy and Methyl Analogs


Simple substitution of the 4-methoxy group with a hydroxyl or methyl group fundamentally alters the physicochemical and pharmacokinetic profile of the resulting scaffold. The methoxy group provides a unique balance of moderate lipophilicity (XLogP3 = -0.2) and low hydrogen-bond donor count (HBD = 1), whereas the 4-hydroxy analog introduces an additional hydrogen-bond donor (HBD = 2) and significantly higher polarity (LogP ≈ -0.05), which can reduce membrane permeability [1]. Conversely, the 4-methyl analog (XLogP3 ≈ 0.6) increases lipophilicity beyond the optimal range for many drug-like molecules, potentially elevating off-target binding and metabolic clearance [1]. The quantitative evidence below demonstrates that these seemingly minor structural modifications produce measurable differences in key drug-design parameters, making 4-methoxy-4-piperidinecarbonitrile a distinct and non-interchangeable intermediate.

4-Methoxy-4-piperidinecarbonitrile: Quantitative Differentiation


Lipophilicity Control: XLogP3 Comparison

The XLogP3 value of 4-methoxy-4-piperidinecarbonitrile (-0.2) places it in an intermediate lipophilicity range favorable for oral bioavailability, compared with the more polar 4-hydroxy analog (LogP ≈ -0.05) and the more lipophilic 4-methyl analog (XLogP3 ≈ 0.6) [1][2].

Lipophilicity Drug-likeness ADME

Reduced H-Bond Donor Count & Membrane Permeability

4-Methoxy-4-piperidinecarbonitrile possesses a single hydrogen-bond donor (the piperidine N–H; HBD = 1), whereas 4-hydroxy-4-piperidinecarbonitrile has two donors (N–H and O–H; HBD = 2) [1]. In parallel, the topological polar surface area (TPSA) of the methoxy compound (45.1 Ų) is significantly lower than that of the hydroxy analog (56.05 Ų) [1].

Permeability CNS drug design Hydrogen bonding

Metabolic Stability: Ether vs. Free Hydroxyl

As a class, O-methyl ethers are resistant to Phase II conjugative metabolism (glucuronidation and sulfation) that rapidly clears phenolic or alcoholic hydroxyl groups. The 4-methoxy substituent in 4-methoxy-4-piperidinecarbonitrile eliminates the metabolic soft spot present in 4-hydroxy-4-piperidinecarbonitrile, where the free hydroxyl is a direct substrate for UDP-glucuronosyltransferases (UGTs) [1]. While direct comparative microsomal stability data for this specific pair are not publicly available, the class-level inference is robust and widely exploited in medicinal chemistry to improve half-life and oral exposure [1].

Metabolic stability Phase II metabolism Glucuronidation

4-Methoxy-4-piperidinecarbonitrile: Optimal Applications


CNS Drug Discovery: Brain-Penetrant Piperidine Leads

When developing CNS-active agents, the reduced TPSA (45.1 Ų) and single hydrogen-bond donor of 4-methoxy-4-piperidinecarbonitrile align with established guidelines for blood-brain barrier penetration (typically TPSA < 60–70 Ų and HBD ≤ 3) [1]. The 4-hydroxy analog exceeds the optimal TPSA threshold and introduces an additional H-bond donor, which may reduce passive CNS entry. This intermediate is thus preferred for synthesizing candidate libraries targeting neurological GPCRs or ion channels where brain exposure is critical.

Oral Bioavailability Optimization: Solubility-Permeability Balance

The intermediate lipophilicity of 4-methoxy-4-piperidinecarbonitrile (XLogP3 = -0.2) sits near the center of the optimal LogP range (0–3) for oral absorption [1]. This contrasts with the 4-hydroxy analog, which may exhibit poor permeability due to excessive polarity, and the 4-methyl analog, which may suffer from poor aqueous solubility and high metabolic turnover. Medicinal chemists can use this building block to introduce a nitrile-bearing sp³ center without derailing the physicochemical profile of the evolving lead series.

In Vivo Proof-of-Concept: Metabolic Stability

For early in vivo efficacy models, the methoxy group's resistance to Phase II conjugation provides a practical advantage over the 4-hydroxy analog, which is susceptible to rapid glucuronidation or sulfation [1]. By eliminating this metabolic soft spot at the building-block stage, research teams reduce the likelihood of pharmacokinetic failure due to rapid clearance, accelerating the path from hit to lead.

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